

# Onilcamotide and its Interaction with the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Onilcamotide |           |
| Cat. No.:            | B15361962    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Onilcamotide (formerly RV001) is a peptide-based cancer vaccine designed to elicit a targeted T-cell mediated immune response against tumor cells overexpressing Ras homolog gene family member C (RhoC). RhoC is implicated in tumor progression and metastasis. This technical guide provides a comprehensive overview of onilcamotide's mechanism of action, its interaction with the tumor microenvironment (TME), and a summary of key preclinical and clinical findings. Detailed experimental protocols from clinical trials are provided, alongside structured tables of quantitative data and diagrams of the core signaling pathways and workflows. While onilcamotide induced robust and long-lasting T-cell responses in early clinical trials, it did not meet its primary endpoint in a phase IIb study for preventing progression in prostate cancer patients with biochemical recurrence.

# Introduction

The tumor microenvironment presents a significant challenge to effective cancer immunotherapy. Immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), often create a barrier to endogenous and therapy-induced anti-tumor immune responses. Cancer vaccines aim to overcome this by generating a potent and specific immune response capable of recognizing and eliminating malignant cells.

Onilcamotide is a synthetic long peptide vaccine targeting RhoC, a protein overexpressed in various advanced solid cancers and associated with metastatic potential. The vaccine is



designed to be administered subcutaneously and stimulate a robust CD4+ T-cell response, which in turn orchestrates a broader anti-tumor immune attack.

# Mechanism of Action and Interaction with the Tumor Microenvironment

**Onilcamotide**'s therapeutic strategy is centered on the stimulation of a targeted cell-mediated immune response against RhoC-expressing cancer cells.

Following subcutaneous injection, the **onilcamotide** peptide is taken up by antigen-presenting cells (APCs), primarily dendritic cells (DCs)[1]. These DCs process the peptide and present epitopes on Major Histocompatibility Complex (MHC) Class II molecules. This presentation to naïve CD4+ T-cells initiates their activation, proliferation, and differentiation into effector T-helper cells. These activated CD4+ T-cells are crucial for orchestrating the anti-tumor immune response through several mechanisms:

- Direct Cytotoxicity: Onilcamotide-specific CD4+ T-cells have been shown to mediate cytotoxicity against RhoC-expressing cancer cells in an HLA-class II-dependent manner.
- CD8+ T-cell Help: Activated CD4+ T-cells provide essential help to CD8+ cytotoxic T-lymphocytes (CTLs), enhancing their ability to kill tumor cells.
- Cytokine Production: The vaccine induces polyfunctional CD4+ T-cells capable of producing multiple pro-inflammatory cytokines, such as IFN-γ, TNF-α, and IL-2, which contribute to a more pro-inflammatory TME.

Preclinical studies have indicated that RhoC co-localizes with MHC-II receptors on the surface of various tumor cells, suggesting a "tissue-agnostic" potential for **onilcamotide**, where the cancer cells themselves can directly present the RhoC antigen to activated CD4+ T-cells[2][3] [4][5].

# **Signaling Pathway**





Click to download full resolution via product page

**Caption: Onilcamotide**'s mechanism of action within the tumor microenvironment.



# Preclinical and Clinical Data Preclinical Studies

Collaborative research with St. John's Research Institute provided foundational evidence for **onilcamotide**'s proposed mechanism. These studies demonstrated the expression of MHC-II on a wider range of tumor cells than previously known and confirmed the co-localization of MHC-II receptors with the target protein, RhoC[2][3][4][5]. This supports the hypothesis of a "tissue-agnostic" application for **onilcamotide**.

## **Clinical Trials**

Two key clinical trials have evaluated the safety, immunogenicity, and efficacy of **onilcamotide**: a phase I/II trial (NCT03199872) and a phase IIb trial (BRaVac, NCT04114825).

This first-in-human study assessed the safety, tolerability, and immunological impact of **onilcamotide** in patients with prostate cancer who had previously undergone radical prostatectomy.

### Key Findings:

- Immunogenicity: A majority of evaluable patients (18 out of 21) developed a strong CD4+ T-cell response against the vaccine. This response was durable, lasting for at least 10 months following the final vaccination.
- T-Cell Characteristics: The induced vaccine-specific CD4+ T-cells were polyfunctional, characterized as effector memory T-cells. They stably expressed the activation markers PD-1 (CD279) and OX-40 (CD134), but not the exhaustion marker LAG-3 (CD223).
- Safety: The vaccine was well-tolerated, with no treatment-related adverse events of grade 3
  or higher observed.

Quantitative Immunological Data:



| Parameter                                                                                              | Result                              |
|--------------------------------------------------------------------------------------------------------|-------------------------------------|
| CD4+ T-Cell Response Rate                                                                              | 18/21 evaluable patients            |
| Duration of Response                                                                                   | At least 10 months post-vaccination |
| Mean % of RV001-Specific CD4+ T-Cells Expressing CD154+ and TNF+                                       | 2.8% (95% CI: 1.3% to 4.3%)         |
| Mean % of RV001-Specific CD4+ T-Cells Expressing CD154+, TNF+, and CD107a+                             | 2.5% (95% CI: 0.8% to 4.3%)         |
| Mean % of RV001-Specific CD4+ T-Cells<br>Expressing CD154+, TNF+, CD107a+, and IFN-<br>γ+              | 1.1% (95% CI: 0.1% to 2.1%)         |
| Mean % of RV001-Specific CD4+ T-Cells<br>Expressing all 5 markers (CD154, TNF,<br>CD107a, IFN-γ, IL-2) | 0.49% (95% CI: 0.19% to 0.80%)      |

This randomized, double-blind, placebo-controlled study aimed to evaluate the efficacy of **onilcamotide** in preventing or delaying disease progression in prostate cancer patients with biochemical recurrence after curative-intent therapy.

#### Key Findings:

- Primary Endpoint: The trial did not meet its primary endpoint of demonstrating superiority over placebo in preventing progression (defined as PSA doubling, clinical recurrence, or death)[1].
- Metastasis: At a long-term follow-up, 12.9% of patients in the onilcamotide arm developed metastasis compared to 12% in the placebo arm.
- Safety: The trial confirmed the favorable safety profile of **onilcamotide**, with no unexpected toxicities observed.

#### Quantitative Clinical Outcome Data:



| Parameter                                            | Onilcamotide Arm | Placebo Arm |
|------------------------------------------------------|------------------|-------------|
| Patients Developing Metastasis (Long-term Follow-up) | 12.9%            | 12.0%       |

# **Experimental Protocols**

## Preclinical: RhoC and MHC-II Co-localization

Detailed protocols for the preclinical studies are described in a bioRxiv preprint (Srivastava S, et al. 2022.05.15.492002v1). The general methodology involved immunohistochemistry and immunofluorescence staining of various tumor tissue samples to assess the expression and colocalization of RhoC and MHC-II proteins.

## **Clinical Trials: General Protocol**

The following outlines the general experimental protocol used in the **onilcamotide** clinical trials.

#### Patient Population:

- Phase I/II: 22 patients with prostate cancer who had undergone radical prostatectomy.
- Phase IIb: 180 male patients with non-metastatic biochemical recurrence after radical prostatectomy or radiation therapy.

#### Vaccine Formulation and Administration:

- Vaccine: 0.1 mg of a single RhoC-derived 20-mer peptide (onilcamotide).
- Adjuvant: Emulsified in Montanide ISA-51.
- Administration: Subcutaneous injection.

#### Dosing Regimen:

• Priming Phase: Six injections administered every two weeks.



- Maintenance Phase: Five injections administered every four weeks.
- · Total Treatment Duration: 30 weeks.

#### Immunological Assessment:

- Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from blood samples collected at baseline and various time points during and after the vaccination period.
- Assays:
  - ELISpot: To quantify the frequency of onilcamotide-specific T-cells producing IFN-y.
  - Intracellular Cytokine Staining (ICS) and Flow Cytometry: To characterize the phenotype and function of onilcamotide-specific T-cells by measuring the expression of various cell surface markers (e.g., CD4, CD8, PD-1, OX-40, LAG-3) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and degranulation markers (e.g., CD107a).

# **Experimental Workflow Diagram**





Click to download full resolution via product page

**Caption:** Generalized experimental workflow for **onilcamotide** clinical trials.



# **Summary and Future Directions**

**Onilcamotide** is a cancer vaccine that has demonstrated a favorable safety profile and the ability to induce robust, polyfunctional, and long-lasting CD4+ T-cell responses against the tumor-associated antigen RhoC. The preclinical rationale for its use across different cancer types is supported by the co-localization of RhoC and MHC-II on various tumor cells.

Despite the promising immunological data from the phase I/II trial, the subsequent phase IIb BRaVac study in prostate cancer patients with biochemical recurrence failed to meet its primary clinical endpoint of preventing disease progression. This discrepancy between a strong induced immune response and a lack of clinical efficacy highlights the significant challenges in translating vaccine-induced immunity into tangible clinical benefits, particularly in the context of an immunosuppressive tumor microenvironment.

Future research in this area may focus on:

- Combination Therapies: Exploring onilcamotide in combination with other immunotherapies, such as checkpoint inhibitors, that can help to overcome the immunosuppressive TME and potentially unleash the full potential of the vaccine-induced T-cells.
- Patient Selection: Identifying biomarkers that could predict which patients are most likely to respond to an onilcamotide-based therapy.
- Different Disease Settings: Investigating the efficacy of **onilcamotide** in other cancer types where RhoC is overexpressed and the TME may be more permissive to an immune attack.

In conclusion, while **onilcamotide** in its current application as a monotherapy for biochemically recurrent prostate cancer did not demonstrate clinical efficacy, the data generated provides valuable insights into the immunobiology of cancer vaccines and their interaction with the tumor microenvironment.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. onclive.com [onclive.com]
- 2. Pre-clinical findings support the potential use of RhoVac's drug candidate, onilcamotide, across several cancers Inderes [inderes.fi]
- 3. news.cision.com [news.cision.com]
- 4. Pre-clinical findings support the potential use of RhoVac's drug candidate, onilcamotide, across several cancers [europapress.es]
- 5. mb.cision.com [mb.cision.com]
- To cite this document: BenchChem. [Onilcamotide and its Interaction with the Tumor Microenvironment: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361962#onilcamotide-and-its-interaction-with-the-tumor-microenvironment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com